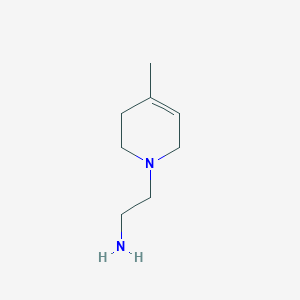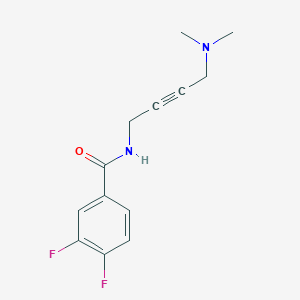
1-Benzyl-3-(3-chloropropanoyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Benzyl-3-(3-chloropropanoyl)urea” is a small molecule with the CAS Number: 923162-74-7 . It has a molecular weight of 240.69 and its IUPAC name is N-benzyl-N’-(3-chloropropanoyl)urea .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13ClN2O2/c12-7-6-10(15)14-11(16)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,14,15,16) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis and Antiproliferative Activity
- Researchers synthesized aromatic urea and amide analogues of N-phenyl-N'-(2-chloroethyl)ureas, including compounds similar to 1-Benzyl-3-(3-chloropropanoyl)urea. These compounds displayed significant antiproliferative activity against various human tumor cell lines, suggesting potential applications in cancer research (Fortin et al., 2010).
Chemical Reactions and Derivatives
- In a study on the reactions of derivatives of anthranilic acid with 3‐chloropropyl isocyanate, researchers explored the conversion of compounds similar to this compound into various quinazolinediones and other derivatives, highlighting the chemical versatility of such compounds (Papadopoulos, 1984).
Iron(III) Complex-Forming Tendencies
- A study explored the reaction of N-(benzyloxy)urea with various compounds, leading to the formation of 1-benzyloxy-2(1H)-pyrimidinones and pyrazinones. These compounds, similar in structure to this compound, showed the ability to form complexes with iron(III), which could have implications in coordination chemistry (Ohkanda et al., 1993).
Potential Anticancer Agents
- Research on 1-Aryl-3-(2-chloroethyl) ureas, similar to this compound, revealed their potential as anticancer agents. These compounds were synthesized and evaluated for their cytotoxicity in vitro on human adenocarcinoma cells, showing promising results (Gaudreault et al., 1988).
Solution Conformation Study
- A study on the solution conformation of N,N′‐[bis(α‐tosylbenzyl)]urea, a compound structurally related to this compound, provided insights into the molecular structure and behavior in solvents. This research contributes to the understanding of the physical properties of similar urea compounds (Tel & Engberts, 2010).
properties
IUPAC Name |
N-(benzylcarbamoyl)-3-chloropropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-7-6-10(15)14-11(16)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFXIDDBEAPIBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2356875.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide](/img/structure/B2356876.png)
![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2356878.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2356879.png)
![2-((4-fluorophenyl)sulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2356880.png)


![6-(3-Methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2356886.png)

![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(propan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2356891.png)

![Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate](/img/structure/B2356893.png)
![1-Cyclopropyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B2356895.png)